Boc-l-lys(palm)-oh
Overview
Description
Boc-l-lys(palm)-oh: is a compound used in peptide synthesis and organic chemistry. It is a derivative of lysine, an essential amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group. The compound is often used to introduce lysine residues into peptides while protecting the amino group from unwanted reactions.
Mechanism of Action
Target of Action
The primary target of Boc-l-lys(palm)-oh, also known as Nε-tert-butyloxycarbonyl-L-lysine, are bacterial cells . It is used in the synthesis of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity . These polypeptides target both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .
Mode of Action
This compound interacts with its targets by disrupting the bacterial cell membrane . This disruption is caused by the star-shaped cationic polypeptides, which are synthesized using this compound . The polypeptides interact with the bacterial cell membrane, causing it to rupture and leading to cell death .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of star-shaped cationic polypeptides . This synthesis is achieved through a combination of ultra-fast ring opening polymerization (ROP) and side-chain modification . The resulting polypeptides then interact with the bacterial cell membrane, causing it to rupture .
Pharmacokinetics
It is known that the compound is used in the synthesis of polypeptides, which are designed to interact with bacterial cells . Therefore, the bioavailability of this compound would be dependent on its successful incorporation into these polypeptides and their subsequent interaction with bacterial cells .
Result of Action
The result of this compound’s action is the death of bacterial cells . The star-shaped cationic polypeptides, synthesized using this compound, disrupt the bacterial cell membrane, leading to cell death . These polypeptides have shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the synthesis of the star-shaped cationic polypeptides requires specific conditions, such as the presence of an amine-terminated polyamidoamine dendrimer . Additionally, the efficacy of the resulting polypeptides in killing bacterial cells may be influenced by factors such as the presence of other substances or the pH of the environment .
Biochemical Analysis
Biochemical Properties
Boc-l-lys(palm)-oh plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound is known to interact with proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. The Boc protecting group prevents unwanted reactions during peptide synthesis, while the palmitoyl group enhances the hydrophobicity of the molecule, facilitating its interaction with lipid membranes and hydrophobic protein domains .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic palmitoyl group allows it to integrate into cell membranes, affecting membrane fluidity and protein localization. This integration can alter signal transduction pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Boc group protects the amino group of lysine, preventing premature reactions during peptide synthesis. The palmitoyl group, on the other hand, facilitates the compound’s binding to hydrophobic regions of proteins and lipid membranes. This binding can result in enzyme inhibition or activation, as well as changes in gene expression through the modulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under standard laboratory conditions, but prolonged exposure to acidic or basic environments can lead to the removal of the Boc protecting group, altering its biochemical properties. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity reported .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cell signaling and metabolic activity without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and organ damage. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be incorporated into peptides and proteins through enzymatic reactions, influencing metabolic flux and metabolite levels. The presence of the palmitoyl group affects the compound’s integration into lipid metabolism pathways, altering the synthesis and degradation of fatty acids and other lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its movement across cellular compartments. Transporters such as fatty acid-binding proteins and membrane-associated proteins play a role in its distribution, affecting its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The palmitoyl group directs the compound to lipid-rich compartments such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane. This localization affects its activity and function, as it interacts with membrane-associated proteins and lipids, modulating cellular processes such as signal transduction and membrane trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Lysine: The synthesis begins with the protection of the amino group of lysine using di-tert-butyl dicarbonate under basic conditions. This forms the Boc-protected lysine.
Palmitoylation: The next step involves the introduction of a palmitoyl group to the lysine. This is typically achieved by reacting the Boc-protected lysine with palmitoyl chloride in the presence of a base like triethylamine.
Purification: The final product, Boc-l-lys(palm)-oh, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce Boc-protected lysine and subsequently palmitoylated lysine.
Automated Systems: Automated synthesis systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Boc-l-lys(palm)-oh undergoes deprotection reactions to remove the Boc group. This is typically achieved using acids like trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions where the palmitoyl group can be replaced with other functional groups.
Hydrolysis: Hydrolysis reactions can occur, breaking down the compound into its constituent parts.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Palmitoyl Chloride:
Triethylamine: Used as a base in the palmitoylation reaction.
Major Products Formed:
Lysine Derivatives: Deprotection and substitution reactions yield various lysine derivatives.
Palmitic Acid: Hydrolysis reactions can produce palmitic acid as a byproduct.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-l-lys(palm)-oh is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Protecting Group: It serves as a protecting group for the amino group of lysine, preventing unwanted reactions during synthesis.
Biology:
Protein Modification: The compound is used to introduce lysine residues into proteins, facilitating studies on protein structure and function.
Lipidation Studies: It is used in studies involving lipidation, where lipid groups are attached to proteins.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, providing a means to modify and stabilize peptides.
Therapeutic Peptides: It is used in the synthesis of therapeutic peptides with improved pharmacokinetic properties.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of modified proteins and peptides.
Pharmaceuticals: It is used in the pharmaceutical industry for the synthesis of peptide-based drugs.
Comparison with Similar Compounds
Fmoc-l-lys(palm)-oh: Similar to Boc-l-lys(palm)-oh but uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Boc-l-lys(biotin)-oh: Uses a biotin group instead of a palmitoyl group, used for biotinylation studies.
Boc-l-lys(acetyl)-oh: Uses an acetyl group instead of a palmitoyl group, used in acetylation studies.
Uniqueness:
Hydrophobicity: The palmitoyl group in this compound provides unique hydrophobic properties, making it suitable for studies involving lipid interactions.
Versatility: The compound’s ability to protect the amino group while introducing a hydrophobic group makes it versatile for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
(2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRDALPPYAJHPI-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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